Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H18ClF2NO2 and a molecular weight of 257.71 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl acetate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl (4,4-difluorocyclohexyl)acetate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-pyrazoles: These compounds have a different core structure but share some similar reactivity patterns, particularly in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18ClF2NO2 |
---|---|
Molekulargewicht |
257.70 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7;/h7-8H,2-6,13H2,1H3;1H |
InChI-Schlüssel |
KCGDOGFUUHOADW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.